molecular formula C18H15NO2 B5579035 Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone

Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone

Cat. No.: B5579035
M. Wt: 277.3 g/mol
InChI Key: FGLHHGQMZSTEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuran ring fused with a tetrahydroquinoline moiety, connected via a ketone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzofuran and tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone involves interaction with various molecular targets and pathways:

Biological Activity

Benzo[d]furan-2-yl 1,2,3,4-tetrahydroquinolyl ketone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound features a benzo[d]furan moiety fused with a tetrahydroquinoline structure. Such structural characteristics contribute to its unique pharmacological profile. The compound's molecular formula is C13H13NOC_{13}H_{13}NO with a molecular weight of approximately 199.25 g/mol.

Properties Table

PropertyValue
CAS No. 4637-61-0
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name This compound
InChI Key KPQQMSMNJLGIEM-UHFFFAOYSA-N

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Pictet-Spengler reaction where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure. The introduction of the furan ring can occur through subsequent functionalization steps.

Anticancer Properties

Benzo[d]furan derivatives have shown significant anticancer activity. Research indicates that compounds in this class can inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that specific derivatives exhibit IC50 values in the low micromolar range against breast and colon cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Antimicrobial Activity

The compound also exhibits promising antibacterial and antifungal properties. In vitro studies have reported effective inhibition against a range of pathogenic bacteria and fungi. For example, derivatives have shown activity against Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) studies indicate that modifications to the furan and quinoline rings can enhance antimicrobial potency.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of benzo[d]furan derivatives. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. In animal models, these compounds have shown improvements in cognitive function and memory retention.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that certain substitutions on the benzo[d]furan and tetrahydroquinoline rings significantly influence biological activity:

  • Substituent Positioning : Variations in the position of methoxy or amino groups can enhance potency.
  • Ring Modifications : Alterations in the furan and quinoline structures can lead to increased selectivity for specific biological targets.
  • Hydrophobic Interactions : The presence of hydrophobic groups often correlates with improved binding affinity to target proteins.

Case Study 1: Anticancer Activity Assessment

A study conducted by Flynn et al. evaluated a series of benzo[d]furan derivatives for their anticancer efficacy using MTT assays across multiple cancer cell lines. The results indicated that compounds with hydroxyl substitutions showed up to four times greater potency compared to their unsubstituted counterparts .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, several benzo[d]furan derivatives were tested against clinical isolates of bacteria and fungi. The results demonstrated significant inhibition zones for compounds containing halogen substituents on the furan ring .

Properties

IUPAC Name

1-benzofuran-2-yl(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(17-12-14-7-2-4-10-16(14)21-17)19-11-5-8-13-6-1-3-9-15(13)19/h1-4,6-7,9-10,12H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLHHGQMZSTEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.